6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins involved in cellular processes, leading to its observed biological activities.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine exhibits various biochemical and physiological effects. For instance, it has been shown to inhibit the production of certain inflammatory mediators, such as nitric oxide and prostaglandins. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine. For instance, further studies are needed to fully understand its mechanism of action and to identify its potential targets in cellular processes. Additionally, studies are needed to determine its potential toxicity and to develop safer derivatives for use in various applications. Finally, studies are needed to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine is a chemical compound that exhibits multiple biological activities and has potential applications in various fields. Further research is needed to fully understand its mechanism of action, potential toxicity, and to develop safer derivatives for use in various applications.
Synthesemethoden
The synthesis of 6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine is a multistep process that involves the reaction of 4-chlorobenzaldehyde with dimethylformamide dimethyl acetal in the presence of an acid catalyst to form a Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the desired product.
Wissenschaftliche Forschungsanwendungen
6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.
Eigenschaften
Produktname |
6-(4-chlorophenyl)-3,4,4,5-tetramethyl-5,6-dihydro-4H-1,2,5-oxadiazine |
---|---|
Molekularformel |
C13H17ClN2O |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-3,4,4,5-tetramethyl-6H-1,2,5-oxadiazine |
InChI |
InChI=1S/C13H17ClN2O/c1-9-13(2,3)16(4)12(17-15-9)10-5-7-11(14)8-6-10/h5-8,12H,1-4H3 |
InChI-Schlüssel |
JXUPKPBDWJOECJ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(N(C1(C)C)C)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=NOC(N(C1(C)C)C)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.